(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid
CAS No.: 412298-86-3
Cat. No.: VC2180747
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 412298-86-3 |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 2-(5,5-dimethyl-2-oxooxolan-3-yl)acetic acid |
| Standard InChI | InChI=1S/C8H12O4/c1-8(2)4-5(3-6(9)10)7(11)12-8/h5H,3-4H2,1-2H3,(H,9,10) |
| Standard InChI Key | XDUMFQUFEARYLP-UHFFFAOYSA-N |
| SMILES | CC1(CC(C(=O)O1)CC(=O)O)C |
| Canonical SMILES | CC1(CC(C(=O)O1)CC(=O)O)C |
Introduction
Chemical Identity and Properties
Molecular Identification
(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid is uniquely identified through several standardized chemical identifiers. It is registered under CAS number 412298-86-3, which serves as its primary identifier in chemical databases and literature . Its IUPAC name, 2-(5,5-dimethyl-2-oxooxolan-3-yl)acetic acid, provides a systematic nomenclature that describes its structural features according to international chemical naming conventions.
For computational and database applications, the compound is represented through several notations. These include its Standard InChI: InChI=1S/C8H12O4/c1-8(2)4-5(3-6(9)10)7(11)12-8/h5H,3-4H2,1-2H3,(H,9,10), and its Standard InChIKey: XDUMFQUFEARYLP-UHFFFAOYSA-N. In SMILES notation, which provides a linear text representation of the chemical structure, the compound can be written as CC1(CC(C(=O)O1)CC(=O)O)C. These standardized identifiers facilitate accurate information retrieval and structure representation across different chemical databases and computational platforms.
Physical and Chemical Properties
The fundamental physical and chemical properties of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid are summarized in Table 1, providing essential data for researchers working with this compound:
| Property | Value |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 g/mol |
| Exact Mass | 172.07355886 |
| XLogP3 | 0.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 63.6 Ų |
| Heavy Atom Count | 12 |
| Complexity | 219 |
| Undefined Atom Stereocenter Count | 1 |
| Covalently-Bonded Unit Count | 1 |
These properties reveal important characteristics about the compound's behavior. The moderate XLogP3 value of 0.3 indicates a balanced lipophilicity profile, suggesting reasonable water solubility while maintaining some capacity to interact with lipid environments . This balance is often advantageous for compounds intended for biological applications, as it can facilitate both aqueous solubility and membrane permeability.
The presence of one hydrogen bond donor and four hydrogen bond acceptors provides the molecule with significant potential for intermolecular interactions . These features are critical for solubility characteristics, crystal packing behavior, and potential interactions with biological macromolecules such as proteins or nucleic acids. The moderate topological polar surface area of 63.6 Ų further supports a balanced profile between hydrophilic and lipophilic properties .
The compound contains one undefined atom stereocenter, specifically at the 3rd position of the tetrahydrofuran ring where the acetic acid side chain is attached . This stereochemical feature is significant as it indicates the potential existence of distinct stereoisomers with potentially different biological activities or physical properties.
Structural Characteristics
Core Structural Features
The molecular structure of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid consists of several key structural elements that define its chemical identity and reactivity patterns. The central structural feature is a tetrahydrofuran ring, which is a five-membered heterocyclic structure containing one oxygen atom. This oxygen-containing ring is a common motif in many natural products and pharmaceutically relevant compounds.
The tetrahydrofuran core is modified with specific functional groups that give the compound its unique character. At the 5th position, two methyl groups are attached in a geminal configuration, creating a quaternary carbon center that influences the ring's conformation and reactivity. The 2nd position contains a ketone (carbonyl) group, which forms part of a lactone functionality (cyclic ester) when considered together with the ring oxygen. At the 3rd position, an acetic acid side chain is attached, providing a carboxylic acid functional group that extends from the ring structure.
These structural features create a molecule with multiple reactive sites and functional group compatibility. The lactone moiety can participate in various transformations including ring-opening reactions, while the carboxylic acid group offers opportunities for esterification, amidation, and other carboxylic acid chemistry. The geminal dimethyl substitution pattern may influence the ring's conformation and provide steric effects that impact reactivity patterns.
Intermolecular Interaction Capabilities
The structural arrangement of functional groups in (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid creates significant potential for intermolecular interactions. The carboxylic acid moiety can function as both a hydrogen bond donor (via the OH group) and acceptor (via the C=O group), enabling participation in hydrogen bonding networks. This feature is critical for determining solubility characteristics, crystal packing arrangements, and potential interactions with biological targets.
Additionally, the ketone group within the lactone structure serves as a hydrogen bond acceptor and can participate in dipole-dipole interactions. The ether oxygen in the tetrahydrofuran ring provides another hydrogen bond acceptor site. Together, these functional groups create a complex three-dimensional pattern of potential interaction sites that influence the compound's behavior in various chemical and biological environments.
The combination of these structural elements and interaction capabilities makes (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid a structurally interesting compound with potential for diverse chemical reactivity and biological recognition. These features form the foundation for understanding its potential applications across multiple scientific domains.
Synthesis and Preparation
Synthetic Considerations
Several considerations would be important in developing efficient synthetic routes to (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid:
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Regioselectivity: Ensuring that functional groups are introduced at the correct positions on the tetrahydrofuran ring.
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Stereoselectivity: Controlling the configuration at the potential stereocenter where the acetic acid side chain is attached.
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Functional group compatibility: Managing potential interference between the carboxylic acid and lactone functionalities during synthesis.
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Scalability: Developing methods that can be performed on larger scales with consistent results.
The ongoing research efforts to optimize synthetic routes suggest that achieving an ideal balance of these considerations remains an active area of investigation. Advances in synthetic methodology, including catalysis, flow chemistry, and green chemistry approaches, could potentially contribute to addressing these challenges.
Analytical Characterization
Identification Methods
The precise identification and characterization of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid would typically involve a comprehensive suite of analytical techniques. While the search results don't provide specific analytical data for this compound, standard approaches for similar organic compounds would likely include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential for confirming the structural features, particularly:
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The tetrahydrofuran ring protons and carbons
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The geminal dimethyl groups
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The acetic acid side chain
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The carbonyl carbon of the lactone functionality
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Infrared (IR) Spectroscopy: This would help identify key functional groups, particularly:
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The carboxylic acid O-H stretching (broad band around 3000-2500 cm⁻¹)
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The carboxylic acid C=O stretching (around 1700-1725 cm⁻¹)
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The lactone C=O stretching (typically around 1760-1780 cm⁻¹)
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C-O stretching from the tetrahydrofuran ring
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Mass Spectrometry (MS): The exact mass of 172.07355886 would be a key identifier in high-resolution mass spectrometry, along with characteristic fragmentation patterns that might include:
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Loss of water (-18)
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Loss of CO₂ (-44)
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Fragmentation of the tetrahydrofuran ring
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Future Research Directions
Synthetic Methodology Development
One explicitly mentioned research direction for (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid involves "optimizing synthetic routes for higher yields and fewer byproducts". This represents an important area for future investigation, with several potential approaches:
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Exploration of new catalytic systems to enhance reaction efficiency and selectivity
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Development of stereoselective methods to control the configuration at the undefined stereocenter
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Investigation of green chemistry approaches to reduce environmental impact of synthesis
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Optimization of purification protocols to achieve higher purity with less resource consumption
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Scaling studies to facilitate larger-scale production for potential commercial applications
Advances in these areas would make the compound more readily available for research and potential applications, facilitating further exploration of its properties and utilities.
Biological Activity Investigation
Another explicitly noted research direction involves "investigating biological activity for pharmaceutical applications". This broad area encompasses numerous potential research avenues:
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Screening against various biological targets to identify potential activities
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Structure-activity relationship studies through the synthesis and testing of analogs
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Exploration of potential pharmaceutical applications based on identified activities
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Investigation of pharmacokinetic properties and metabolic stability
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Assessment of safety profiles and potential toxicological concerns
The structural features of the compound, including the tetrahydrofuran ring, lactone functionality, and carboxylic acid group, provide multiple potential interaction points with biological systems. Systematic investigation of these possibilities could reveal valuable biological activities or applications.
Advanced Characterization Studies
Comprehensive characterization of the physical, chemical, and structural properties of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid represents another important direction for future research. This could include:
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Detailed crystallographic studies to determine preferred conformations
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Investigation of solution-state behavior through advanced NMR techniques
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Computational studies to predict reactivity patterns and potential interactions
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Exploration of stereochemical aspects and their implications for properties and applications
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Development of structure-property relationships to guide future applications
Advanced characterization would provide deeper insights into the fundamental nature of this compound, supporting more targeted and effective application development.
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